N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of morpholino, phenyl, and p-tolyl groups attached to the triazine ring, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring can be formed through nucleophilic substitution reactions.
Introduction of Substituents: The morpholino, phenyl, and p-tolyl groups can be introduced through further substitution reactions using appropriate reagents such as morpholine, aniline, and p-toluidine.
Methylation: The final step may involve methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents, catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine may have several applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N2-methyl-N2-phenyl-1,3,5-triazine-2,4-diamine: Lacks the morpholino and p-tolyl groups.
6-morpholino-1,3,5-triazine-2,4-diamine: Lacks the N2-methyl and N2-phenyl groups.
N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine: Lacks the morpholino and N2-methyl groups.
Uniqueness
The presence of the morpholino, phenyl, and p-tolyl groups in N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine may confer unique properties such as increased stability, specific binding affinity, or enhanced reactivity compared to similar compounds.
Properties
IUPAC Name |
4-N-methyl-2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-16-8-10-17(11-9-16)22-19-23-20(26(2)18-6-4-3-5-7-18)25-21(24-19)27-12-14-28-15-13-27/h3-11H,12-15H2,1-2H3,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLZCKPZCRHZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N(C)C3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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